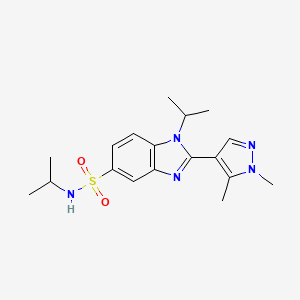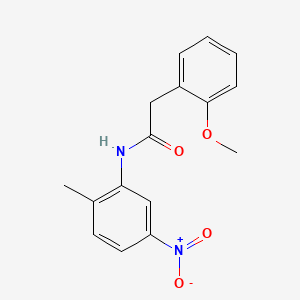![molecular formula C8H6N6O B5603694 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide, involves multiple steps, starting from simpler precursors like methyl 5-amino-1H-pyrazole-4-carboxylate. These processes often involve the use of reagents such as POCl3 and involve reactions like chlorination, amidation, and N-alkylation to introduce various substituents onto the pyrazolopyrimidine core (Drev et al., 2014). Microwave irradiation has also been employed as a rapid and selective method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, showcasing the efficiency and versatility of modern synthetic techniques (Ming et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded chains and frameworks, which are pivotal for their chemical behavior and interaction with biological targets. X-ray diffraction (XRD) analysis has been extensively used to determine the crystal structures of these compounds, revealing intricate hydrogen-bonding patterns and supramolecular architectures (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and formylation, to yield a wide array of functionalized compounds. These reactions are often facilitated by specific reagents like the Vilsmeyer-Haack reagent, and the reaction pathways can be influenced by the nature of the substituents and reaction conditions (Castillo et al., 2018). The chemical properties of these compounds, such as their reactivity and the types of reactions they undergo, are key factors in their application in various fields, including medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure and substituents. Techniques like IR, NMR, and XRD have been employed to study these properties, providing insights into how structural variations affect the physical characteristics of these compounds (Gein et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including their reactivity, stability, and interactions with other molecules, are central to their utility in various chemical and biological applications. Studies on these compounds often focus on their ability to undergo specific reactions, such as nucleophilic substitution or cycloaddition, which can be leveraged for the synthesis of more complex molecules or for the modification of biological targets (Hwang et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, the efficient and regioselective synthesis of pyrazolo[1,5-a]pyrimidines has been facilitated by reactions with enaminones under microwave irradiation, highlighting the compound's potential in creating diverse chemical structures with potential biological activity (Li Ming et al., 2005). Furthermore, the compound's utility extends to the synthesis of novel functional fluorophores, with some derivatives exhibiting significant fluorescence intensity, suggesting potential applications in biological imaging and sensor development (Juan C Castillo et al., 2018).
Biological Activities
This compound derivatives have shown promising biological activities. Notably, some derivatives have demonstrated potent inhibitory activity against hepatitis C virus (HCV), indicating the compound's potential as a basis for developing new antiviral agents (J. Hwang et al., 2012). Additionally, derivatives have exhibited significant anti-inflammatory and anti-cancer activities, further underscoring the compound's relevance in medical research and pharmaceutical development (S. Kaping et al., 2020).
Antimicrobial Properties
The compound's derivatives have been explored for antimicrobial properties, with some showing effectiveness against various bacterial strains. This suggests the potential for developing new antibiotics or antimicrobial agents based on this compound derivatives, addressing the ongoing need for novel treatments against resistant microbial pathogens (S. Rostamizadeh et al., 2013).
将来の方向性
The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve further exploration of their biological applications due to their promising antimicrobial, anticancer, antitubercular, and enzyme inhibitory activities . More advanced studies could also be conducted to define the bioactive chemical structure of pyrazolo[1,5-a]pyrimidine derivatives with the goal of exploring new drugs to address numerous health problems .
特性
IUPAC Name |
7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-1-4-2-12-8-5(7(11)15)3-13-14(8)6(4)10/h2-3H,10H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHLAKYMPSYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C=NN2C(=C1C#N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)

![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)
![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)
![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)

![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)

![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)

![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)